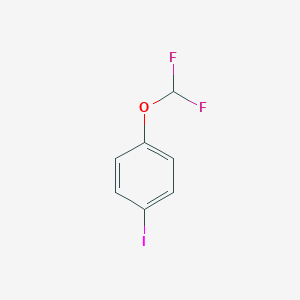

1-(Difluoromethoxy)-4-iodobenzene

Overview

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. For instance, the synthesis of 1,4-difluoro-2,5-dimethoxybenzene involves the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor for iterative double benzyne-furan Diels-Alder reactions . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved by aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of 1-(Difluoromethoxy)-4-iodobenzene by choosing appropriate starting materials and reaction conditions.

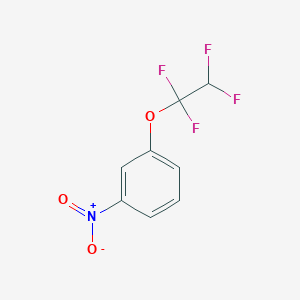

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be accurately determined using a combination of techniques. For example, the structure of 1,4-difluorobenzene was elucidated using gas-phase electron-diffraction scattering data and dipolar couplings from NMR experiments . This approach could be applied to determine the molecular structure of 1-(Difluoromethoxy)-4-iodobenzene, ensuring high accuracy in the interatomic distances and bond angles.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. The paper on trifluoromethanesulfonic acid-catalyzed Friedel-Crafts alkylations demonstrates the reactivity of such compounds under acidic conditions. Although 1-(Difluoromethoxy)-4-iodobenzene is not specifically mentioned, the principles of these reactions could be relevant to its chemical behavior.

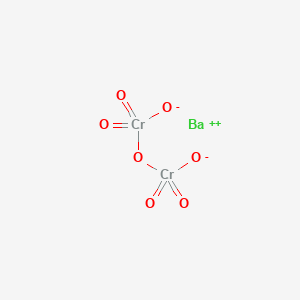

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, the redox properties of bis(phosphino)benzenes are investigated through electrochemical measurements . The presence of fluorine can affect the electron distribution within the molecule, which in turn influences its reactivity and stability. The electrochemical fluorination of aromatic compounds also highlights the impact of fluorine on the reactivity of these molecules.

Scientific Research Applications

Heck Reactions

1-(Difluoromethoxy)-4-iodobenzene can be used in Heck reactions, a type of palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of aryl halides with olefins. It's noted that Heck reactions using silica-supported palladium complex catalysts in a specific ionic liquid exhibit higher activities than in traditional solvents, along with easy product isolation and catalyst recycling (Okubo, Shirai, & Yokoyama, 2002).

Precursor in Synthesis

This compound is a valuable precursor for various organic transformations. In particular, derivatives like 1,2-dibromo-4-iodobenzene are essential for reactions involving benzynes, showcasing its versatility in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Electrocatalytic Fluorination

It's also used in the electrochemical fluorination of organosulfur compounds, demonstrating its utility in producing fluorinated compounds. This process, conducted in an ionic liquid, shows the potential for recycle use due to easy separation and sustained mediatory activity (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).

Role in Catalytic Processes

The compound is used in palladium-catalyzed aminocarbonylation reactions, a process essential for the formation of carboxamides and ketocarboxamides, highlighting its role in catalytic processes (Gergely et al., 2014).

Biodegradation Studies

Additionally, 1-(Difluoromethoxy)-4-iodobenzene's analogs, like difluorobenzenes, are studied for biodegradation, relevant in environmental chemistry and industrial applications (Moreira et al., 2009).

Halogen Bonding and Phosphorescence

The compound is instrumental in forming organic phosphorescent co-crystals, where it acts as a halogen bonding donor. This application is significant in material science for developing phosphorescent nano- or micro-materials (Gao et al., 2012).

properties

IUPAC Name |

1-(difluoromethoxy)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNPQVHJUYEJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371765 | |

| Record name | 1-(difluoromethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-4-iodobenzene | |

CAS RN |

128140-82-9 | |

| Record name | 1-(Difluoromethoxy)-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128140-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(difluoromethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

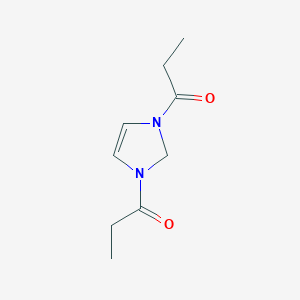

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)